molecular formula C9H13BO3 B597204 (3-Ethoxy-5-methylphenyl)boronic acid CAS No. 1256346-05-0

(3-Ethoxy-5-methylphenyl)boronic acid

Cat. No. B597204
M. Wt: 180.01
InChI Key: DYSSQITZDLDPSX-UHFFFAOYSA-N
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Description

“(3-Ethoxy-5-methylphenyl)boronic acid” is a chemical compound with the molecular formula C9H13BO3 . It is a derivative of boronic acid, which is a compound that contains a boron atom bonded to three oxygen atoms .


Molecular Structure Analysis

The molecular structure of “(3-Ethoxy-5-methylphenyl)boronic acid” consists of a phenyl ring (a six-membered carbon ring) with an ethoxy group (an oxygen atom bonded to two carbon atoms), a methyl group (a carbon atom bonded to three hydrogen atoms), and a boronic acid group (a boron atom bonded to two hydroxyl groups) attached to it .


Chemical Reactions Analysis

While specific chemical reactions involving “(3-Ethoxy-5-methylphenyl)boronic acid” are not available, boronic acids are known to participate in various types of chemical reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions , and can undergo protodeboronation, a process where the boron atom is removed .

Scientific Research Applications

Boronic Acids in Drug Discovery and Development

Boronic acids have seen a surge in their incorporation into drug discovery efforts due to their ability to enhance the potency of drugs and/or improve pharmacokinetic profiles. The Food and Drug Administration (FDA) and Health Canada have approved several boronic acid drugs, with more in clinical trials, highlighting their significance in medicinal chemistry (Plescia & Moitessier, 2020).

Environmental and Industrial Applications

Boronic acids have been utilized in environmental applications, particularly in the removal of boron from water. Layered double hydroxides (LDHs) and thermally activated LDHs, which are related to boronic acid chemistry, show promising results in removing boron species from water, comparing favorably with existing methods (Theiss, Ayoko, & Frost, 2013).

Boronic Acids in Material Science

In the field of material science, boronic acids are part of the development of new organic semiconductors for organic light-emitting diodes (OLEDs). The BODIPY (boron-dipyrromethene) platform, closely related to boronic acids, has been explored for its potential in OLED applications, showcasing the versatility of boron-based materials in optoelectronics (Squeo & Pasini, 2020).

Boronic Acids in Analytical Chemistry

Boronic acid derivatives, including ferroceneboronic acid and its analogs, have been developed for electrochemical biosensors. These compounds combine a boronic acid moiety for binding with an electrochemically active part, enabling the detection of sugars, glycated hemoglobin, fluoride ions, and more. This highlights the role of boronic acids in developing non-enzymatic sensors for various analytes (Wang et al., 2014).

Future Directions

Boronic acids and their derivatives have a wide range of applications in organic synthesis and medicinal chemistry . They are used as building blocks in the synthesis of various bioactive compounds and have potential for further exploration in the development of new therapeutic agents .

properties

IUPAC Name

(3-ethoxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-3-13-9-5-7(2)4-8(6-9)10(11)12/h4-6,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSSQITZDLDPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681644
Record name (3-Ethoxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethoxy-5-methylphenyl)boronic acid

CAS RN

1256346-05-0
Record name B-(3-Ethoxy-5-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Ethoxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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